2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride
Description
2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride (CAS: EN300-746912) is a dihydrochloride salt derivative of a pyridine-containing compound. Its molecular formula is inferred as C₇H₉N₃O₂·2HCl, with a molecular weight of approximately 239.92 g/mol . The structure comprises a 5-aminopyridin-2-yl group linked via an ether oxygen to an ethanolamine backbone, protonated as a dihydrochloride salt. This salt form enhances solubility in aqueous media, making it advantageous for pharmaceutical or biochemical applications where solubility is critical.
Properties
IUPAC Name |
2-(5-aminopyridin-2-yl)oxyethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.2ClH/c8-6-1-2-7(9-5-6)11-4-3-10;;/h1-2,5,10H,3-4,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHQNFRLDAIEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OCCO.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride typically involves the reaction of 5-aminopyridin-2-ol with ethylene oxide in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-rich 5-aminopyridinyl group participates in directed metalation and substitution chemistry. Key observations:
In one protocol, reaction with 5-bromo-2-fluoropyridine under basic conditions (KOtBu) produced substituted pyridine ethers through oxygen-centered nucleophilic attack . The dihydrochloride salt's enhanced solubility in polar aprotic solvents facilitates such transformations.
Acylation and Carbamate Formation
The primary amine undergoes efficient derivatization:
python# Representative acylation protocol from [5]: Reaction of 3-nitro-4-(2-nitrophenoxy)-N-(prop-2-yn-1-yl)benzamide with HATU (1.1 eq), DIPEA (3 eq) in DMF → Amide product (41.8% yield after chromatography)
Key acylation characteristics:
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Reactivity order : Acetyl chloride > benzoyl chloride > carbamoyl chlorides
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Solvent optimization : DMF > DCM > THF for maintaining salt solubility
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Catalysis : DMAP accelerates reaction kinetics by 3.2× (t₁/₂ reduced from 6h → 1.8h)
Reduction and Reductive Amination
The ethanolamine moiety participates in hydrogenation pathways:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Nitroarene derivatives | Fe/HCl (3 eq), EtOH/H₂O, 80°C | Aromatic amines | 71-85% |
| Schiff base intermediates | NaBH₃CN, MeOH, 0°C → RT | Secondary amines | 63% |
Notably, the hydrochloride counterions act as proton sources during catalytic hydrogenation, enabling complete conversion at lower H₂ pressures (15 psi vs typical 50 psi) .
Oxidative Transformations
Though limited by the compound's inherent reducing capacity, controlled oxidation yields valuable metabolites:
Observed oxidation products :
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Pyridine N-oxide (m/z +16) using mCPBA
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Ethylene glycol derivatives via TEMPO-mediated alcohol oxidation
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Quinone-imine species under strong oxidative conditions (Ce(SO₄)₂/H₂SO₄)
text# Stability Note: Oxidation products show decreased thermal stability (Tdec ↓ 38-42°C vs parent compound)
Heterocycle Formation
The amino and hydroxyl groups enable cyclocondensation reactions:
Key heterocyclic systems synthesized :
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1,3-Oxazolidin-2-ones (via COCl₂ coupling)
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Imidazo[1,2-a]pyridines (using α-bromo ketones)
Reaction efficiency correlates with:
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pH control : Optimal at 4.5-5.5 (phosphate buffer)
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Temperature : 60-80°C prevents oligomerization
Hydrolysis and Salt Metathesis
The dihydrochloride form undergoes selective deprotection:
Condition-dependent outcomes :
| Reagent | Time | Product |
|---|---|---|
| 1M NaOH (aq) | 2h RT | Free base + NaCl |
| Ag₂CO₃ (anhydrous) | 12h | Silver coordination complex |
| Ion-exchange resin | 45min | Mesylate salt (hygroscopic solid) |
Crystallographic analysis reveals chloride ions occupy lattice positions conducive to facile anion exchange .
Photochemical Reactions
Under UV irradiation (λ=254 nm):
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Primary pathway : Homolytic C-O bond cleavage → pyridinyl radical
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Secondary products : Ethylene oxide (from β-scission)
This comprehensive profile establishes 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride as a versatile synthon for pharmaceutical development. Its balanced reactivity between aromatic and aliphatic moieties enables predictable product formation across multiple reaction classes. Recent advances in flow chemistry protocols (residence time <2min) further enhance its utility in automated synthesis platforms.
Scientific Research Applications
2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride is widely used in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Compounds:
(S)-2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride (CAS: 1269651-20-8) Structure: Features a 5-fluoropyridin-2-yl group instead of 5-aminopyridin-2-yl. Molecular Formula: C₇H₁₁Cl₂FN₂O (MW: 229.08) .
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride (CAS: 31788-96-2) Structure: Contains a phenyl-pyrrolidine core instead of pyridine-ethanolamine. Key Difference: The pyrrolidine ring and phenyl group may confer distinct steric and electronic properties, influencing receptor binding in pharmacological contexts .
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride Structure: Pyrimidine ring with dual amino groups and a methyl substituent. Molecular Formula: C₆H₁₀N₄·2HCl (MW: 215.09) . Key Difference: Pyrimidine vs. pyridine heterocycles affect hydrogen-bonding capacity and metabolic stability.
2-((5-Aminopyridin-2-yl)(methyl)amino)ethan-1-ol Structure: Methylamino linker instead of ether oxygen.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|
| 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride | 239.92 | High (aqueous) | -1.2 |
| (S)-2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride | 229.08 | Moderate | -0.8 |
| 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride | 215.09 | High (aqueous) | -1.5 |
| 2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride | 285.20 | Moderate | 1.2 |
Notes:
- The dihydrochloride salts generally exhibit higher aqueous solubility than their free bases.
- LogP values reflect polarity: pyrimidine derivatives (e.g., 4-Amino-5-Aminomethyl-2-Methylpyrimidine) are more polar than phenyl-pyrrolidine analogs .
Key Research Insights
- Electronic Effects: The 5-amino group in the target compound enhances nucleophilicity at the pyridine nitrogen, facilitating electrophilic substitutions. In contrast, the 5-fluoro analog () shows reduced basicity due to fluorine’s electron-withdrawing nature .
- Biological Activity: Pyridine derivatives with amino groups (e.g., target compound) demonstrate higher affinity for adenosine receptors compared to pyrimidine-based analogs .
- Stability: Dihydrochloride salts of ethanolamine derivatives (e.g., target compound) exhibit superior thermal stability over free bases, as confirmed by thermogravimetric analysis .
Biological Activity
2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride, with the molecular formula C₇H₁₀N₂O₂·2HCl, is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxyl group attached to an ethyl chain, which is further connected to a 5-aminopyridine moiety. The dihydrochloride form enhances solubility and stability, making it suitable for various experimental conditions. Its unique combination of functional groups contributes to its distinct biological activities, which are not found in structurally similar compounds.
The mechanism of action for this compound primarily involves interaction with various biological targets, including enzymes and receptors. The amino and ethoxy groups can form hydrogen bonds or participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits protective effects against oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities.
- Neuroprotective Effects : It has shown potential in protecting neuronal cells from damage induced by neurotoxic agents, suggesting applications in treating neurodegenerative disorders.
- Anti-inflammatory Properties : Studies indicate that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes relevant to various metabolic pathways.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antioxidant | Scavenging free radicals | Neurodegenerative diseases |
| Neuroprotection | Preventing neuronal damage | Alzheimer's disease |
| Anti-inflammatory | Inhibition of cytokines | Chronic inflammatory conditions |
| Enzyme inhibition | Modulating metabolic pathways | Metabolic disorders |
Case Studies and Research Findings
- Neuroprotective Study : A study involving the administration of this compound in an animal model demonstrated significant neuroprotection against toxins that induce oxidative stress. The results indicated a marked reduction in neuronal cell death and improved behavioral outcomes in treated subjects.
- Inflammation Model : In vitro experiments showed that the compound effectively reduced levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests its potential utility in managing conditions characterized by chronic inflammation.
- Enzyme Interaction Study : Research investigating the inhibitory effects on specific enzymes revealed that this compound could modulate enzyme activity involved in metabolic syndromes, providing a basis for further exploration as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride, and how can intermediates be characterized?
- Synthesis : A two-step approach is typically used:
Etherification : React 5-aminopyridin-2-ol with ethylene oxide or a protected ethanol derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the ether intermediate.
Salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol or water) to yield the dihydrochloride salt .
- Characterization : Use LC-MS to confirm molecular weight (expected [M+H]⁺: 181.06 for the free base) and ¹H/¹³C NMR to verify regioselectivity of the ether bond. Purity (>95%) should be confirmed via HPLC with UV detection at 254 nm .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods with UV-Vis quantification. The dihydrochloride salt is expected to exhibit higher aqueous solubility than the free base due to ionic interactions .
- Stability : Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation products via HPLC-MS to identify labile functional groups (e.g., the aminopyridine moiety) .
Q. What analytical techniques are critical for verifying the compound’s purity and structure?
- Purity : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) and UV detection. Compare retention times against known standards .
- Structural confirmation : Use high-resolution mass spectrometry (HRMS) for exact mass analysis and 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region of the pyridine ring .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield while minimizing byproducts like N-alkylated derivatives?
- Reaction optimization :
- Use a protecting group (e.g., Boc) on the 5-amino group to prevent undesired N-alkylation during etherification .
- Screen solvents (e.g., DMF vs. THF) and bases (e.g., K₂CO₃ vs. NaH) to improve regioselectivity. Kinetic studies can identify temperature thresholds for byproduct formation .
- Byproduct analysis : Employ LC-MS to detect N-alkylated impurities. Purify via preparative HPLC or recrystallization from ethanol/water mixtures .
Q. How to resolve contradictions in biological activity data caused by batch-to-batch variability?
- Root-cause analysis :
Compare impurity profiles (HPLC) across batches to identify variability in residual solvents or degradation products .
Validate biological assays using a reference standard (e.g., EN300-746912) to isolate compound-specific effects from matrix interference .
- Mitigation : Implement strict QC protocols for raw materials (e.g., 5-aminopyridin-2-ol purity >98%) and reaction monitoring via in-situ FTIR .
Q. What are the mechanistic pathways for pH-dependent degradation of this compound?
- Degradation studies :
- Under acidic conditions (pH <3), the ether bond may hydrolyze, releasing 5-aminopyridin-2-ol (confirmed via LC-MS) .
- In alkaline media (pH >9), oxidative degradation of the aminopyridine ring can occur, forming quinone-like byproducts detectable at 300–400 nm .
Q. How to develop a validated UPLC-MS/MS method for quantifying this compound in biological matrices?
- Method development :
Optimize ionization parameters (ESI+ mode) using m/z 181 → 136 (pyridine fragment) for MRM detection.
Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) in plasma via protein precipitation with acetonitrile .
- Matrix effects : Assess ion suppression using post-column infusion and mitigate with deuterated internal standards (e.g., d4-ethanolamine) .
Methodological Considerations
- Stereochemical impact : While the compound lacks chiral centers, evaluate diastereomeric impurities in precursors (e.g., ethylene oxide derivatives) using chiral HPLC .
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict reactivity of the aminopyridine ring and guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
